![molecular formula C13H10N2S B1268234 2-(2-Aminophenyl)sulfanylbenzonitrile CAS No. 140425-65-6](/img/structure/B1268234.png)
2-(2-Aminophenyl)sulfanylbenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-aminobenzonitriles can be achieved through various methods, including the tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, which offers a one-pot approach to preparing these compounds in good to excellent yields. This method is notable for its use of an inexpensive iron(III) catalyst and its scalability (Chen et al., 2018). Additionally, 2-acyl-3-aminoindoles can be synthesized from aryl methyl ketones and 2-aminobenzonitriles using NaHS·nH2O as an umpolung reagent, involving an Eschenmoser sulfide contraction reaction (Geng et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Aminophenyl)sulfanylbenzonitrile has been studied using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra of related compounds have been recorded and analyzed, with structural characteristics determined by density functional theory (DFT) (Haress et al., 2015). These studies provide insights into the vibrational modes and structural parameters of such molecules.
Chemical Reactions and Properties
2-Aminobenzonitriles can undergo various chemical reactions, including condensation to form benzoxazinones, highlighting their reactivity and potential for further transformations (Chen et al., 2018). The chemical properties of these compounds, such as their reactivity towards electrophilic or nucleophilic attack, can be inferred from molecular docking studies and analyses of their electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential (MEP) plots (Haress et al., 2015).
Scientific Research Applications
One-Pot Synthesis Applications
- One-Pot Synthesis of Quinoline-2(1H)-thiones : Utilizing 2-aminobenzonitriles in one-pot synthesis, researchers have developed methods to produce quinoline-2(1H)-thiones, demonstrating the versatility of these compounds in organic synthesis (Kobayashi et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel and Aluminum : Various studies have explored the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for metals like mild steel and aluminum. These studies provide insights into the effectiveness of such compounds in preventing corrosion, contributing to the development of more efficient and environmentally friendly corrosion inhibitors (Verma et al., 2015a) (Verma et al., 2015b).
Molecular Electronics and Sensors
- Monitoring Monolayer Orientation : Research into the orientation of sulfanylbenzonitrile monolayers under different electrochemical potentials offers valuable information for applications in sensors and molecular electronics. Understanding how orientation affects sensitivity and electron transfer is crucial for advancing these technologies (Keeler & Russell, 2019).
Biological and Medicinal Applications
- Synthesis of Biologically Active Compounds : 2-Aminobenzonitrile is used as a starting material in synthesizing various biologically active compounds. These compounds have potential therapeutic applications, highlighting the importance of 2-(2-Aminophenyl)sulfanylbenzonitrile in medicinal chemistry (Govindharaju et al., 2019).
Electronic Structure Analysis
- Electron-Donor Strength Comparison : The electron-donor abilities of various aminophenyl systems, including aminobenzonitriles, have been studied using density functional theory calculations. Such studies are essential for understanding the electron-transfer processes in these molecules, which can be relevant in designing new materials and drugs (Kwon et al., 2005).
Molecular Docking and Inhibition Studies
- Theoretical Inhibition Mechanism Analysis : Investigations using quantum chemical calculations and molecular dynamics simulations on aminobenzonitrile derivatives provide insights into their potential as corrosion inhibitors. Understanding the adsorption behavior and inhibition mechanisms of these compounds can lead to the development of more effective inhibitors (Saha & Banerjee, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the mode of action involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura coupling reactions, which are key in the synthesis of various organic compounds .
Result of Action
The result of the action of 2-(2-Aminophenyl)sulfanylbenzonitrile in Suzuki–Miyaura coupling reactions is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the reaction conditions (such as temperature and pH), the presence of other reagents, and the specific characteristics of the metal catalyst used in the reaction .
properties
IUPAC Name |
2-(2-aminophenyl)sulfanylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROSHIIMNNWHFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327138 | |
Record name | NSC634569 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
140425-65-6 | |
Record name | NSC634569 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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